2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide
CAS No.: 832673-73-1
Cat. No.: VC4301339
Molecular Formula: C18H17Br2NO4
Molecular Weight: 471.145
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832673-73-1 |
|---|---|
| Molecular Formula | C18H17Br2NO4 |
| Molecular Weight | 471.145 |
| IUPAC Name | 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H17Br2NO4/c1-3-24-14-8-12(9-22)16(19)17(20)18(14)25-10-15(23)21-13-6-4-11(2)5-7-13/h4-9H,3,10H2,1-2H3,(H,21,23) |
| Standard InChI Key | GYWYQYVFQRINHA-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NC2=CC=C(C=C2)C |
Introduction
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is an organic compound belonging to the class of substituted acetamides. It features a complex molecular structure with a phenoxyacetamide core, substituted with two bromine atoms, an ethoxy group, and a formyl group. This unique substitution pattern contributes to its distinctive chemical and biological properties, making it a subject of interest in various fields of research, particularly in organic synthesis and medicinal chemistry.
Biological Activity and Potential Applications
Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer activities. The presence of bromine atoms and the formyl group in 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide may influence its binding affinity and reactivity, potentially modulating biochemical pathways involved in disease progression.
Potential Mechanisms of Action
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Enzyme Inhibition: Interaction with enzymes involved in metabolic pathways.
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Receptor Binding: Interaction with receptors that influence cell signaling pathways.
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